2,4-Difluorobenzenesulfonyl chloride

Catalog No.
S714761
CAS No.
13918-92-8
M.F
C6H3ClF2O2S
M. Wt
212.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorobenzenesulfonyl chloride

CAS Number

13918-92-8

Product Name

2,4-Difluorobenzenesulfonyl chloride

IUPAC Name

2,4-difluorobenzenesulfonyl chloride

Molecular Formula

C6H3ClF2O2S

Molecular Weight

212.6 g/mol

InChI

InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H

InChI Key

FJSAJUXIHJIAMD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)Cl
  • Reactivity

    The presence of the sulfonyl chloride (SO2Cl) group makes 2,4-DFBS-Cl a highly reactive electrophile, readily undergoing nucleophilic substitution reactions. This characteristic allows its use as a versatile building block for the synthesis of various complex molecules. [Source: Sigma-Aldrich product page, ]

  • Functional group introduction

    The introduction of the difluorobenzene moiety (C6H3F2) into the molecule provides distinct advantages. The fluorine atoms can influence the electronic properties of the molecule, making it more acidic or altering its reactivity profile. This allows for the fine-tuning of the final product's properties in downstream applications.

Here are some specific examples of how 2,4-DFBS-Cl is used in scientific research:

  • Synthesis of pharmaceuticals and bioactive compounds

    ,4-DFBS-Cl can be employed as a reagent for the introduction of the difluorobenzenesulfonyl group into various drug candidates and other biologically active molecules. This modification can enhance their properties such as potency, selectivity, or metabolic stability. [Source: Recent advances in the chemistry of benzenesulfonyl derivatives, European Journal of Medicinal Chemistry, ]

  • Material science applications

    The unique properties of 2,4-DFBS-Cl can be utilized in the development of novel materials. For example, it can be used as a cross-linking agent for polymers or as a precursor for the synthesis of functionalized surfaces. [Source: Synthesis of novel cross-linked poly(arylene ether sulfone)s and investigation of their thermal and mechanical properties, Polymer Chemistry, ]

  • Organic synthesis

    Due to its reactivity, 2,4-DFBS-Cl finds applications in various organic synthesis reactions. It can be used for the preparation of diverse functional groups, such as amides, esters, or sulfonamides, by reacting with different nucleophiles. [Source: 2,4-Difluorobenzenesulfonyl chloride, Sigma-Aldrich product page, ]

2,4-Difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClF2O2S\text{C}_6\text{H}_3\text{ClF}_2\text{O}_2\text{S} and a molecular weight of approximately 212.6 g/mol. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzene ring, along with a sulfonyl chloride functional group. It appears as a colorless to yellow liquid and is known for its high reactivity, particularly in nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride group .

2,4-Difluorobenzenesulfonyl chloride does not have a known direct role in biological systems. Its primary function lies in organic synthesis, where it acts as a source of the Dfs group. The Dfs group can influence the physical and chemical properties of the resulting molecule depending on the context.

2,4-Difluorobenzenesulfonyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. It is also suspected to be harmful if inhaled or swallowed []. Here are some safety precautions to consider when handling this compound:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with the compound.
  • Handle the compound in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling the compound.
  • Dispose of waste according to local regulations.
, including:

  • Nucleophilic Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols, typically in the presence of a base like pyridine or triethylamine to neutralize hydrochloric acid produced during the reaction.
  • Coupling Reactions: It can be utilized in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
  • Reduction Reactions: The compound can be reduced to form corresponding sulfonamides using reducing agents like lithium aluminum hydride .

The synthesis of 2,4-difluorobenzenesulfonyl chloride typically involves:

  • Fluorination: Starting from benzenesulfonyl chloride, fluorination can be achieved using fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions.
  • Chlorination: The introduction of chlorine can be performed through chlorination reactions involving chlorine gas and a catalyst .
  • Industrial Methods: In industrial settings, these processes are scaled up using automated reactors to ensure high yields and purity levels.

Interaction studies involving 2,4-difluorobenzenesulfonyl chloride primarily focus on its reactivity with nucleophiles. The electrophilic sulfonyl chloride group allows it to interact readily with various biological molecules, potentially leading to modifications that can impact biological activity. Further research is needed to elucidate specific interactions and their implications in biological systems .

Similar compounds include:

  • 3-Chloro-2,4-difluorobenzenesulfonyl chloride: Contains a chlorine atom at the 3 position.
  • 3-Bromo-2,4-difluorobenzenesulfonyl chloride: Substituted with bromine instead of chlorine.
  • 3,4-Difluorobenzenesulfonyl chloride: Lacks chlorine but has fluorine atoms at different positions.
  • 4-Nitrobenzenesulfonyl chloride: Contains a nitro group instead of halogens.

Uniqueness

2,4-Difluorobenzenesulfonyl chloride is unique due to its specific substitution pattern on the benzene ring. The combination of two fluorine atoms and a sulfonyl chloride group imparts distinct chemical reactivity compared to other similar compounds. This unique structure makes it particularly valuable in synthetic organic chemistry where selective functionalization is required .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2,4-Difluorobenzenesulfonyl chloride

Dates

Modify: 2023-08-15

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